molecular formula C12H10ClNO2S B11057735 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid

Cat. No.: B11057735
M. Wt: 267.73 g/mol
InChI Key: MFEGGFLXWNJZBX-UHFFFAOYSA-N
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Description

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid is a compound that features a thiazole ring substituted with a 2-chlorophenyl group and a propanoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 2-chlorophenyl group enhances the compound’s potential for various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]propanoic acid is unique due to the combination of the thiazole ring and the 2-chlorophenyl group, which enhances its potential for various biological activities. The presence of the propanoic acid moiety further contributes to its versatility in chemical reactions and applications.

Properties

IUPAC Name

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-4-2-1-3-9(10)12-14-8(7-17-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGGFLXWNJZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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